3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine Aurora-A Kinase Inhibition: Quantitative Potency Benchmarking
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine demonstrates measurable Aurora-A kinase inhibitory activity, a validated anticancer target involved in mitotic regulation . In a cellular assay using HCT116 colorectal carcinoma cells, the compound inhibited Aurora-A kinase with an IC₅₀ value of approximately 0.34 μM . This activity level provides a defined benchmark for comparing structurally modified derivatives where the 3-methyl-2-amino imidazo[4,5-b]pyridine core serves as the parent scaffold .
| Evidence Dimension | Aurora-A kinase inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 0.34 μM |
| Comparator Or Baseline | No direct comparator provided in source; reported as standalone activity value |
| Quantified Difference | Not applicable (no comparator data available) |
| Conditions | HCT116 human colorectal carcinoma cell line; cellular kinase inhibition assay |
Why This Matters
This IC₅₀ value establishes a quantitative baseline potency metric that enables researchers to evaluate the contribution of subsequent structural modifications when using this compound as a synthetic starting point or scaffold reference for Aurora-A inhibitor development programs.
